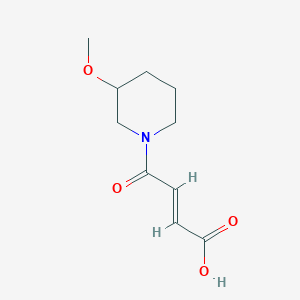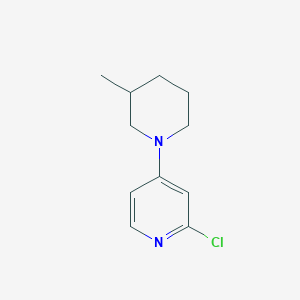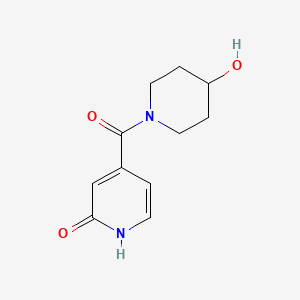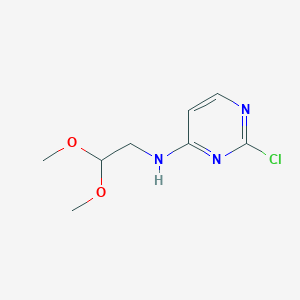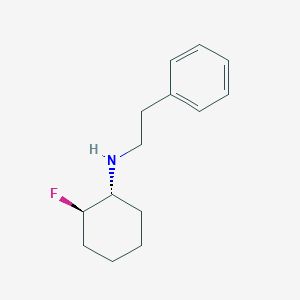
(1R,2R)-2-fluoro-N-(2-phenylethyl)cyclohexan-1-amine
Übersicht
Beschreibung
(1R,2R)-2-Fluoro-N-(2-phenylethyl)cyclohexan-1-amine, commonly known as FPC, is an organic compound derived from cyclohexanamine and 2-fluorophenylethylamine. It is a fluorinated cyclic amine which is used in a wide range of scientific research applications, including medicinal chemistry, chemical synthesis, and drug development. FPC is a versatile compound that has been used in a variety of laboratory experiments due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Chiral Derivatization Agents
The compound and its related enantiomers have been explored for their potential as chiral derivatizing agents. For instance, the synthesis and characterization of 2-fluoro-2-phenyl-1-aminoethane from styrene, and the separation of its enantiomers have been studied. These enantiomers, due to their distinct configurations, have been utilized as chiral derivatizing agents, aiding in the distinction of amides prepared with different chiral acids through fluorine NMR (Hamman, 1989).
Photochemical Properties
Research has delved into the photochemical properties of compounds containing amino-linked bichromophoric anthracenes. Such studies are crucial for understanding the spectral and photochemical behaviors of these compounds, which have implications in fields such as photopharmacology and the development of photo-responsive materials (Mori & Maeda, 1997).
Nucleophilic Substitution Reactions
The reactivity of similar fluorinated compounds with aromatic amines has been examined, highlighting the influence of fluorination on the reaction kinetics and mechanisms. Such studies contribute to a deeper understanding of nucleophilic substitution reactions, which are fundamental in organic synthesis and medicinal chemistry (Rappoport & Ta-Shma, 1971).
Asymmetric Synthesis
The compound's derivatives have been utilized in asymmetric synthesis, such as the synthesis of 3,4-diaminocyclohexanol and endo-7-azabicyclo[2.2.1]heptan-2-amine. These syntheses are integral to the production of optically active compounds, which have significant applications in drug development and catalysis (Savoia, Grilli, & Gualandi, 2010).
Catalytic Activity
Studies have also focused on the catalytic activities of derivatives of this compound, particularly in the context of gold(I) catalysis. Such research contributes to the field of homogeneous catalysis, providing insights into the design of efficient and selective catalysts for various organic transformations (Zeng et al., 2009).
Eigenschaften
IUPAC Name |
(1R,2R)-2-fluoro-N-(2-phenylethyl)cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN/c15-13-8-4-5-9-14(13)16-11-10-12-6-2-1-3-7-12/h1-3,6-7,13-14,16H,4-5,8-11H2/t13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBPTYDGJAQEDC-ZIAGYGMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NCCC2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NCCC2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-fluoro-N-(2-phenylethyl)cyclohexan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



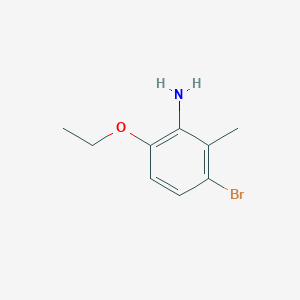
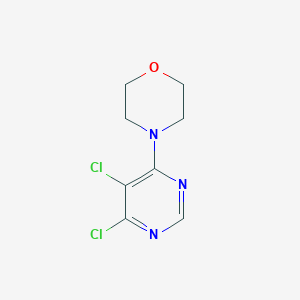
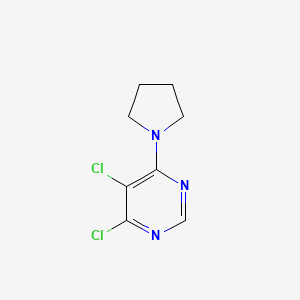
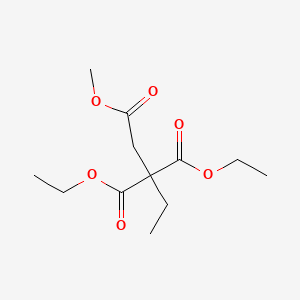
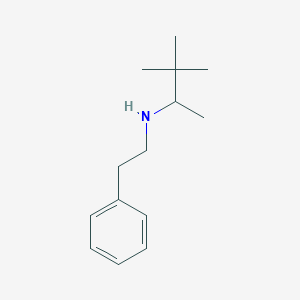
![2-Amino-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one](/img/structure/B1531679.png)
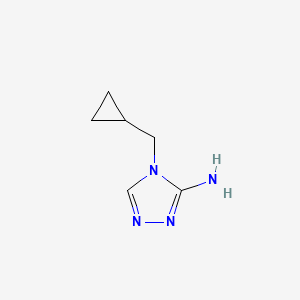
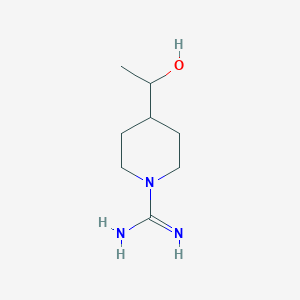
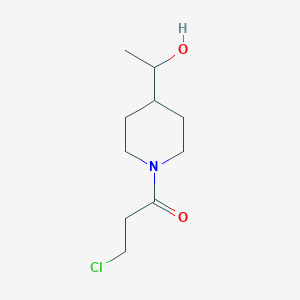
![[1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B1531686.png)
